Uranium trifluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

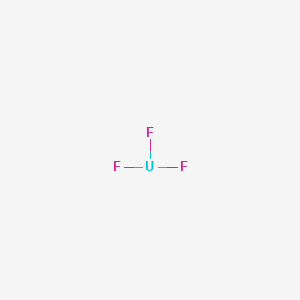

Uranium trifluoride is an inorganic chemical compound with the chemical formula UF₃. It is a purple solid with a high melting point of 1,495°C and a density of 8.9 g/cm³ . This compound is part of the uranium fluorides family and is known for its unique properties and applications in various scientific fields.

準備方法

Uranium trifluoride can be synthesized through several methods:

- One common method involves reducing uranium tetrafluoride with hydrogen at high temperatures (around 1,000°C). The reaction proceeds as follows:

Reduction of Uranium Tetrafluoride: 2UF4+H2→2UF3+2HF

This method requires rigorous purification of hydrogen to prevent contamination . Another method involves reducing uranium tetrafluoride with finely divided uranium metal at 1,050°C in an argon atmosphere. The reaction is:Reduction with Uranium Metal: 3UF4+U→4UF3

This process is completed in about two hours . This compound can also be produced by reducing uranium tetrafluoride with aluminium at high temperatures. The reaction is:Reduction with Aluminium: 3UF4+Al→3UF3+AlF3

Aluminium trifluoride can be removed by sublimation in a vacuum to obtain a pure product .化学反応の分析

Reduction with Aluminum

At 900°C, UF₄ reacts with aluminum to form UF₃ and aluminum monofluoride (AlF):

UF4+Al⟶UF3+AlF[1][5]

This method yields UF₃ with ~89–91% purity, as confirmed by chemical analysis . Residual UF₄ (2–14%) is often present due to incomplete reactions .

Reduction with Uranium Metal

UF₄ reacts with uranium metal at 900–1050°C in an inert atmosphere (e.g., argon):

3 UF4+U⟶4 UF3[1][4][5]

This method produces UF₃ with minimal contamination (<2% UO₂) .

Thermal Decomposition and Disproportionation

UF₃ is thermally unstable above 700°C, dissociating into UF₄ and uranium metal:

4 UF3⟶3 UF4+U[2][5]

Key Findings:

-

At 750–815°C, dissociation rates increase exponentially, with up to 30% conversion at 815°C .

-

Sublimation of UF₃ as an intact compound is not observed, even at 1000°C .

Oxidation to Higher Fluorides

UF₃ reacts with oxygen or residual moisture during storage, forming uranium pentafluoride (UF₅):

UF3+O2ΔUF5 (traces)[2][3]

Mass spectrometry reveals UF₅ contamination in UF₃ samples heated above 700°C .

Fluorination to UF₆

UF₃ reacts with fluorine gas (F₂) at elevated temperatures, forming uranium hexafluoride (UF₆):

UF3+3 F2⟶UF6[3]

This reaction is less direct than UF₄ fluorination due to intermediate fluoride formation .

UF₄ Contamination

UF₃ synthesized from UF₄ often retains residual UF₄ (2–14%), detectable via weight loss analysis during sublimation .

Hydrolysis

Exposure to moisture leads to hydrolysis, forming uranium oxides and hydrofluoric acid:

UF3+3 H2O⟶UO2+3 HF[3]

科学的研究の応用

Uranium trifluoride has several applications in scientific research:

Nuclear Industry: It is used in the production of uranium hexafluoride, which is essential for uranium enrichment processes in the nuclear industry.

Material Science: This compound is studied for its unique crystal structure and properties, which are valuable in material science research.

Chemical Synthesis: It serves as a precursor for synthesizing other uranium compounds, which are used in various chemical reactions and processes.

作用機序

The mechanism of action of uranium trifluoride primarily involves its ability to undergo oxidation and reduction reactions. These reactions are facilitated by the compound’s ability to donate or accept electrons, making it a versatile reagent in various chemical processes. The molecular targets and pathways involved include the formation of uranium hexafluoride and other uranium compounds through fluorination and reduction reactions .

類似化合物との比較

Uranium trifluoride is compared with other uranium fluorides, such as uranium tetrafluoride and uranium hexafluoride:

Uranium Tetrafluoride (UF₄): This compound is more stable and less reactive than this compound.

Uranium Hexafluoride (UF₆): Uranium hexafluoride is highly reactive and volatile, making it suitable for uranium enrichment processes.

Uranium Oxyfluorides: These compounds, such as uranium dioxide difluoride (UO₂F₂), are formed during the fluorination of uranium oxides and have unique properties and applications in the nuclear industry.

特性

CAS番号 |

13775-06-9 |

|---|---|

分子式 |

F3U |

分子量 |

295.0241 g/mol |

IUPAC名 |

uranium(3+);trifluoride |

InChI |

InChI=1S/3FH.U/h3*1H;/q;;;+3/p-3 |

InChIキー |

QKQVZMHSFHTREC-UHFFFAOYSA-K |

SMILES |

F[U](F)F |

正規SMILES |

[F-].[F-].[F-].[U+3] |

Key on ui other cas no. |

13775-06-9 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。